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L-δ-Hydroxylysine HCl

Cat. No.: B1579043
M. Wt: 198.65
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Description

Historical Context of its Discovery and Recognition as a Biologically Significant Amino Acid Residue

The discovery of δ-hydroxylysine dates back to 1921 by the esteemed clinical chemist Donald D. Van Slyke and his colleague Alma Hiller. wikipedia.orgrucares.org While analyzing the composition of gelatin, they observed a discrepancy in the amounts of the amino acid histidine, which led them to hypothesize the existence of a then-unidentified substance. rucares.org It wasn't until 1938 that sufficient evidence was gathered to identify this new substance as the amino acid hydroxylysine. rucares.org This discovery was significant as it was found to be a unique component of collagen, the primary protein in connective tissues such as bone, cartilage, and tendons. bachem.comrucares.org Initially, it was believed that hydroxylysine was directly incorporated into proteins, but further research revealed its true nature as a post-translational modification of lysine (B10760008). rucares.org

The recognition of δ-hydroxylysine's biological importance grew as its role in collagen stabilization became clearer. bachem.com It is now understood to be present in all eukaryotes, from yeast to humans, highlighting its conserved and essential function. hmdb.ca Research has also identified various stereoisomers of hydroxylysine, such as (2S,3R)-3-Hyl, which serves as an intermediate in the synthesis of certain pharmaceutical agents, and (2S,4S)-4-Hyl and (2S,4R)-4-Hyl, which are precursors to other important molecules. nih.gov

Fundamental Distinction as a Post-Translational Modification versus a Directly Incorporated Amino Acid

A critical aspect of δ-hydroxylysine's biochemistry is that it is not one of the 22 proteinogenic amino acids directly encoded by the genetic code and incorporated into proteins by ribosomes during translation. wikipedia.org Instead, it is formed through a post-translational modification (PTM), a process that occurs after the polypeptide chain has been synthesized. wikipedia.orgumb.edu

The process begins with the incorporation of the standard amino acid lysine into a protein. rucares.org Subsequently, specific lysine residues within the protein are hydroxylated at the delta-carbon (the 5-carbon) position by a family of enzymes known as lysyl hydroxylases. umb.edursc.org This enzymatic reaction converts lysine into 5-hydroxylysine. nih.gov This modification is not random; lysyl hydroxylases recognize specific consensus sequences within the protein, often Xaa-Lys-Gly, to target the correct lysine residues for hydroxylation. nih.gov This distinction is fundamental because it allows for a level of regulation and specificity in protein structure and function that would not be possible if hydroxylysine were directly incorporated.

Overview of its Central Role in Protein Structure and Function within Eukaryotic Organisms

The primary and most well-understood role of δ-hydroxylysine is its contribution to the structure and stability of collagen, the most abundant protein in mammals. bachem.comwikipedia.org The hydroxylation of lysine residues is a critical step in the formation of stable collagen fibrils. rsc.org

The hydroxyl group of hydroxylysine serves as an attachment site for carbohydrate units, a process known as glycosylation. nih.govgusc.lv Specifically, galactose and then glucose can be added to the hydroxyl group, forming galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine, respectively. hmdb.canih.gov These glycosylation events are crucial for the proper assembly of collagen molecules into the complex and robust triple helix structure. nih.gov The extent and type of glycosylation can vary between different types of collagen and tissues, influencing the final properties of the connective tissue. hmdb.cagusc.lv For instance, bone collagen is enriched in the monoglycosylated form, while skin collagen predominantly contains the diglycosylated form. hmdb.ca

Furthermore, hydroxylysine residues, along with lysine residues, are essential for the formation of covalent cross-links between collagen molecules. rsc.orgnih.gov These cross-links are vital for the tensile strength and stability of collagen fibers, providing tissues with the ability to withstand mechanical stress. bachem.com The enzyme lysyl oxidase initiates this process by converting some lysine and hydroxylysine residues into reactive aldehydes, which then form cross-links with other lysine or hydroxylysine residues. gusc.lv

Beyond its role in collagen, hydroxylysine has been identified in other proteins containing collagen-like domains. nih.govnih.gov Its presence in these proteins suggests a broader role in protein structure and function than initially thought. The interruption of the lysine hydroxylation process can have severe consequences, leading to diseases such as Ehlers-Danlos syndrome and osteogenesis imperfecta in humans, and can be lethal in mice, underscoring its critical importance in eukaryotic organisms. rsc.org

Properties

Molecular Weight

198.65

Origin of Product

United States

Biochemistry and Enzymology of δ Hydroxylysine Biosynthesis

Molecular Mechanisms of Lysyl Hydroxylation

The conversion of lysine (B10760008) to hydroxylysine is a nuanced enzymatic process involving specific enzymes, recognition sequences, and a precise set of cofactors.

Lysyl hydroxylases, formally known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), are the primary enzymes responsible for the hydroxylation of lysine residues within procollagen (B1174764) molecules. wikipedia.orgfrontiersin.org These enzymes belong to the superfamily of Fe(II) and 2-oxoglutarate-dependent dioxygenases. frontiersin.org Their catalytic action introduces a hydroxyl group at the 5-position of specific lysine residues, a modification that is fundamental for the subsequent steps of collagen maturation, including glycosylation and the formation of stable intermolecular cross-links. frontiersin.orgtandfonline.comwikipedia.org The activity of lysyl hydroxylases is a prerequisite for the development of the robust and stable collagen fibrils that provide structural support to various tissues. medlineplus.gov

The hydroxylation reaction catalyzed by lysyl hydroxylases is highly stereospecific, resulting in the formation of the (5R)-hydroxylysine isomer. wikipedia.org This specific three-dimensional arrangement is crucial for the subsequent enzymatic glycosylation of the hydroxylysine residue. Another enzyme, JMJD6, has been identified as a lysyl hydroxylase that produces the (5S) stereoisomer, highlighting the diverse roles of these modifications. wikipedia.org

Lysyl hydroxylases exhibit a degree of substrate specificity, primarily recognizing lysine residues located within the -Xaa-Lys-Gly- consensus sequence in collagen-like peptides. mapmygenome.ingenecards.org While this triplet is a key recognition motif, the efficiency of hydroxylation can be influenced by the surrounding amino acid sequence, suggesting that the broader structural context of the substrate is also important for enzyme activity. scispace.com The different isoforms of lysyl hydroxylase have demonstrated preferences for hydroxylating lysine residues in either the helical or telopeptide regions of collagen. frontiersin.orgtandfonline.com

The catalytic function of lysyl hydroxylases is dependent on several essential cofactors: ferrous iron (Fe2+), molecular oxygen (O2), α-ketoglutarate (2-oxoglutarate), and L-ascorbic acid (vitamin C). wikipedia.orgiusspavia.itucl.ac.uknih.gov The reaction mechanism involves the binding of Fe2+ and α-ketoglutarate to the enzyme's active site. frontiersin.org Molecular oxygen then binds to the iron, leading to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and carbon dioxide. frontiersin.org This process generates a highly reactive iron-oxo intermediate that hydroxylates the target lysine residue. Ascorbic acid plays a crucial role in reducing the iron atom back to its catalytically active Fe2+ state if it becomes oxidized to Fe3+, thus allowing the enzyme to perform multiple catalytic cycles. lumenlearning.comgoogle.com

CofactorFunction in Lysyl Hydroxylation
α-Ketoglutarate Co-substrate that is decarboxylated to drive the hydroxylation reaction. frontiersin.org
Ascorbate (B8700270) Reduces the iron cofactor to its active Fe2+ state. lumenlearning.comgoogle.com
Fe2+ Essential catalytic cofactor at the heart of the enzyme's active site. wikipedia.orgfrontiersin.org
Molecular Oxygen The source of the hydroxyl group that is added to the lysine residue. ucl.ac.uk

Catalytic Role of Lysyl Hydroxylase Enzymes (Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenases, PLODs)

Genetic and Molecular Basis of Lysyl Hydroxylase Isoforms

The diversity in collagen structure and function across different tissues is partly achieved through the action of different lysyl hydroxylase isoforms, each encoded by a specific gene.

In humans, three distinct lysyl hydroxylase isoforms have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes. wikipedia.orgfrontiersin.org These genes are located on chromosomes 1p36, 3q23-q24, and 7q36, respectively. frontiersin.org While all three enzymes catalyze the hydroxylation of lysine, they exhibit differences in their substrate specificities and tissue expression patterns, leading to distinct biological roles. frontiersin.orgtandfonline.com

PLOD1 : This gene encodes lysyl hydroxylase 1 (LH1), which primarily hydroxylates lysine residues within the triple-helical domains of collagen. frontiersin.orgtandfonline.commedlineplus.gov Mutations in PLOD1 are the cause of the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), a connective tissue disorder characterized by severe muscle hypotonia, joint laxity, and progressive spinal curvature. medlineplus.govmedlineplus.gov

PLOD2 : The PLOD2 gene encodes lysyl hydroxylase 2 (LH2), which is responsible for hydroxylating lysine residues in the telopeptide regions of collagen. frontiersin.orgontosight.ai This modification is critical for the formation of stable, mature cross-links in tissues like bone. ontosight.aimdpi.com Mutations in PLOD2 are associated with Bruck syndrome, a condition characterized by bone fragility and joint contractures. wikipedia.orgontosight.aiorpha.net

PLOD3 : The PLOD3 gene encodes lysyl hydroxylase 3 (LH3), a multifunctional enzyme that possesses both lysyl hydroxylase and collagen glycosyltransferase activities. mapmygenome.iniusspavia.itucl.ac.uk It is involved in both the hydroxylation of lysine and the subsequent addition of galactose and glucose to the newly formed hydroxylysine residues. mapmygenome.iniusspavia.it Mutations in PLOD3 can lead to a complex connective tissue disorder with features overlapping with both Ehlers-Danlos and Bruck syndromes. ontosight.airesearchgate.net

GeneEncoded EnzymePrimary Function(s)Associated Disorders
PLOD1 Lysyl hydroxylase 1 (LH1)Hydroxylation of lysine residues in the collagen triple helix. frontiersin.orgtandfonline.comEhlers-Danlos syndrome, kyphoscoliotic type (kEDS). medlineplus.govmedlineplus.gov
PLOD2 Lysyl hydroxylase 2 (LH2)Hydroxylation of lysine residues in collagen telopeptides. frontiersin.orgontosight.aiBruck syndrome. wikipedia.orgontosight.ai
PLOD3 Lysyl hydroxylase 3 (LH3)Lysyl hydroxylation and subsequent glycosylation of hydroxylysine. mapmygenome.iniusspavia.itucl.ac.ukComplex connective tissue disorders. ontosight.airesearchgate.net

Tissue-Specific and Developmental Expression Patterns of Lysyl Hydroxylase Isoforms (LH1, LH2a/b, LH3)

The expression of lysyl hydroxylase isoforms is a highly regulated process, exhibiting distinct patterns across different tissues and throughout developmental stages. nih.govoulu.fi While all three isoforms are broadly expressed during mouse embryogenesis, their expression becomes more specialized in adult tissues. nih.govresearchgate.net

LH1 , encoded by the PLOD1 gene, is considered to be expressed constitutively in many tissues. oulu.fi Studies in human tissues have shown the highest expression levels of LH1 mRNA in the liver and skeletal muscle. pnas.org In developing mouse lungs, Plod1 is found in the parenchyma and the muscular layer of blood vessel walls. physiology.org Its expression in zebrafish embryos is observed in the axial mesoderm during gastrulation and becomes restricted to the notochord during somitogenesis. nih.gov

LH2 , which exists in two alternatively spliced forms, LH2a and LH2b, demonstrates a more tissue-specific expression pattern. nih.govresearchgate.net In humans, LH2 mRNA is highly expressed in the pancreas, placenta, heart, and skeletal muscle. oulu.fipnas.org The alternative splicing of LH2 is also developmentally regulated. In mouse embryos, the short form, LH2a, is predominant until embryonic day 11.5, after which the long form, LH2b, becomes the major form in many adult tissues. nih.govresearchgate.net However, some adult tissues, like the kidney and testis in mice, exclusively express LH2a. nih.govresearchgate.net In zebrafish, lh2 is also expressed in the axial mesoderm during gastrulation but is additionally found in the somites and presomitic mesoderm during somitogenesis. nih.gov

LH3 , encoded by the PLOD3 gene, exhibits a more uniform and "housekeeping-like" expression pattern, though with some tissue-specific nuances. nih.govresearchgate.net High expression of LH3 mRNA has been observed in the human heart, placenta, and pancreas. oulu.fi In adult mice, LH3 has a general tissue distribution. researchgate.net Interestingly, immunoelectron microscopy has revealed differences in the subcellular localization of LH2 and LH3. LH2 is found intracellularly within the endoplasmic reticulum (ER), while LH3 can be located intracellularly in the ER, extracellularly, or both, depending on the tissue. nih.govresearchgate.net

Table 1: Tissue-Specific Expression of Lysyl Hydroxylase Isoforms in Humans and Mice

Isoform High Expression Tissues (Human) Expression Pattern (Mouse)
LH1 Liver, Skeletal Muscle pnas.org Constitutive expression; found in lung parenchyma and blood vessel walls. oulu.fiphysiology.org
LH2 Pancreas, Placenta, Heart, Skeletal Muscle oulu.fipnas.org Tissue-specific; LH2a predominant in early embryos, LH2b in many adult tissues. Kidney and testis express only LH2a. nih.govresearchgate.net
LH3 Heart, Placenta, Pancreas oulu.fi General, "housekeeping-like" distribution. nih.govresearchgate.net

Structural Biology of Lysyl Hydroxylases

The functionality of lysyl hydroxylases is intrinsically linked to their three-dimensional structure. These enzymes are active as dimers and possess distinct domains that are crucial for their catalytic activity. nih.govpnas.org

Dimerization Requirements for Enzymatic Activity

A fundamental requirement for the enzymatic activity of all lysyl hydroxylase isoforms is their assembly into dimers. nih.govpnas.orgtandfonline.com The dimerization is not only essential for their hydroxylase function but also plays a role in creating a binding site for their collagen substrate. researchgate.net

The dimerization of LH3 is mediated by a specific sequence of amino acids (541-547 in human LH3) located between the glycosyltransferase and lysyl hydroxylase domains. nih.gov This region is highly conserved among the different LH isoforms, indicating its critical role in dimer formation. nih.gov While dimerization is obligatory for the lysyl hydroxylase activity of LH3, it is not required for its glycosyltransferase activities. iusspavia.itnih.gov

Interestingly, the immunophilin FKBP65 has been identified as a critical factor for the dimerization of LH2. pnas.org FKBP65 forms complexes with both LH2a and LH2b but not with LH1 or LH3. pnas.org This interaction is essential for the formation of active LH2 dimers, and mutations in FKBP65 can lead to a loss of telopeptide lysine hydroxylation, a condition seen in Bruck syndrome. pnas.orgtandfonline.com While homodimers of LH1, LH2, and LH3 are the most common form, heterodimers can also form. For instance, LH1 can form heterodimers with LH3, and both LH2a and LH2b can form heterodimers with LH1 and LH3. pnas.orgtandfonline.com However, LH2a and LH2b cannot form heterodimers with each other. pnas.org

Identification of Catalytic Domains and Active Site Residues

The crystal structure of human LH3 reveals an elongated homodimeric architecture with two distinct catalytic sites in each monomer. iusspavia.itucl.ac.uknih.gov The N-terminus houses the glycosyltransferase (GT) domain, while the C-terminus contains the lysyl hydroxylase (LH) domain. iusspavia.itucl.ac.uk These two domains are separated by an accessory domain. iusspavia.itucl.ac.uk

The LH domain features a double-stranded β-helix core, and the active site contains a triad (B1167595) of residues that coordinate the essential Fe(II) cofactor. researchgate.net In a mimiviral lysyl hydroxylase, this triad consists of two histidine residues and one aspartate residue (His825/His877/Asp827). iucr.org The two active sites of the dimer flank a deep surface cleft, which is thought to be the binding site for the collagen substrate. researchgate.net A flexible "capping loop" is also present near the LH catalytic site, which plays a role in substrate entry. researchgate.netresearchgate.net

Regulation of Lysyl Hydroxylation Activity

The activity of lysyl hydroxylases is tightly controlled at multiple levels, from the transcription of their corresponding genes to post-translational modifications of the enzymes themselves. This intricate regulation ensures that collagen hydroxylation occurs at the right time and place.

Transcriptional and Translational Control Mechanisms of PLOD Genes

The expression of the PLOD genes is regulated by a variety of factors, including cytokines, signaling pathways, and microRNAs. frontiersin.orgfrontiersin.org

Hypoxia, or low oxygen conditions, is a significant regulator of PLOD2 expression. The transcription factor hypoxia-inducible factor-1α (HIF-1α) induces PLOD2 transcription, which has been linked to enhanced cancer progression. frontiersin.org The transforming growth factor-β (TGF-β) signaling pathway is another key regulator of PLOD2. frontiersin.org Downstream targets of TGF-β, such as SP1 and SMAD3, can recruit histone-modifying enzymes to the PLOD2 promoter, thereby inducing its transcription. frontiersin.org

Compared to PLOD2, the transcriptional regulation of PLOD1 and PLOD3 is less well understood. frontiersin.org However, TNFα has been identified as a potential regulator of PLOD1 in human chondrocyte-like cells. frontiersin.org Furthermore, microRNAs such as miR-26a-5p and miR-26b-5p have been shown to directly regulate PLOD2 expression. frontiersin.org

Translational control also plays a role in regulating PLOD gene expression. For instance, under hypoxic conditions, the proteins RBM4 and eIF4E2 are required for the translation of PLOD2 mRNA. researchgate.net

Table 2: Key Regulators of PLOD Gene Expression

Gene Regulator Effect on Expression
PLOD1 TNFα Potential induction frontiersin.org
PLOD2 HIF-1α (Hypoxia) Induction frontiersin.org
TGF-β (via SP1/SMAD3) Induction frontiersin.org
miR-26a-5p/miR-26b-5p Direct regulation frontiersin.org
RBM4/eIF4E2 (Hypoxia) Required for translation researchgate.net
PLOD3 - Less understood frontiersin.org

Post-Translational Regulation and Modulation of Lysyl Hydroxylase Enzyme Activity

Beyond the transcriptional and translational levels, the activity of lysyl hydroxylase enzymes is further fine-tuned by post-translational modifications and interactions with other proteins. frontiersin.orgplos.org

As previously mentioned, the dimerization of LH2 is critically dependent on the chaperone protein FKBP65. pnas.org Another chaperone, cyclophilin B (CypB), also interacts with LH2, but in contrast to FKBP65, it appears to inhibit LH2 activity. tandfonline.complos.org The absence of CypB leads to increased levels of telopeptide hydroxylation. tandfonline.com

The availability of cofactors such as Fe(II) is also crucial for enzyme activity. The binding of Fe(II) not only serves a catalytic role but also helps to stabilize the dimeric structure of the enzyme. researchgate.netiucr.org Interestingly, a second, non-catalytic Fe(II) binding site has been identified in LH3 that can lock the capping loop in a self-inhibitory state, suggesting a dual role for iron as both a cofactor and an inhibitor depending on its concentration. researchgate.netresearchgate.net

Glycosylation of the lysyl hydroxylase enzymes themselves can also occur, although the functional consequences of this are not fully understood. oulu.fi Furthermore, the rate of collagen synthesis itself can influence the extent of lysine hydroxylation by affecting the ratio of enzyme to substrate within the cell. scispace.com

Metabolism and Turnover of δ Hydroxylysine

Pathways of δ-Hydroxylysine Catabolism

The degradation of δ-hydroxylysine converges with the catabolic pathways of L-lysine and L-tryptophan, culminating in the formation of a common intermediate. mhmedical.comfrontiersin.orgontosight.ai This convergence highlights a key intersection in amino acid metabolism.

Enzymatic Degradation Routes and Intermediates (e.g., 2-oxoadipic acid)

The catabolism of δ-hydroxylysine, along with lysine (B10760008) and tryptophan, ultimately leads to the production of 2-oxoadipic acid (also known as α-ketoadipic acid). mhmedical.comfrontiersin.orgontosight.aicaymanchem.com This shared intermediate underscores the interconnectedness of these amino acid degradation pathways. mhmedical.com The degradation of L-hydroxy-L-lysine specifically yields L-2-aminoadipic acid 6-semialdehyde (AASA). familiasga.com This intermediate is then further converted to 2-aminoadipic acid (AA) and subsequently into 2-oxoadipic acid (OA). familiasga.com

Roles of Specific Enzymes in Hydroxylysine Catabolism (e.g., 2-oxoadipic acid dehydrogenase)

The conversion of 2-oxoadipic acid to glutaryl-CoA is a critical step in the shared degradation pathway of lysine, hydroxylysine, and tryptophan. mhmedical.comresearchgate.net This reaction is catalyzed by the 2-oxoadipic acid dehydrogenase complex (OADHc). familiasga.comnih.gov The E1 component of this complex is specifically known as 2-oxoadipate dehydrogenase (also referred to as DHTKD1). nih.govnih.govuniprot.org The OADHc is a multi-enzyme complex that facilitates the oxidative decarboxylation of 2-oxoadipate. nih.gov Notably, the OADHc shares its E2 (dihydrolipoyl succinyltransferase, DLST) and E3 (dihydrolipoyl dehydrogenase, DLD) components with the 2-oxoglutarate dehydrogenase complex (OGDHc), which plays a crucial role in the citric acid cycle. uniprot.orgbiorxiv.org This sharing of components suggests a potential for functional and regulatory crosstalk between these two major metabolic pathways. nih.gov

Mutations in the DHTKD1 gene, which encodes the E1a component of the OADHc, can lead to a rare metabolic disorder known as α-aminoadipic and α-ketoadipic aciduria (AMOXAD). nih.govbiorxiv.org This condition is characterized by the accumulation of 2-oxoadipic acid and its transamination product, 2-aminoadipic acid, in the urine. mhmedical.com

Integration into Cellular Metabolic Pools and Homeostasis

The catabolism of δ-hydroxylysine is not an isolated process but is integrated into the broader cellular metabolic network. The final product of this pathway, glutaryl-CoA, can enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. mhmedical.com This integration allows the carbon skeleton of δ-hydroxylysine to be utilized for energy production. ontosight.ai

Furthermore, the intermediates of this pathway can influence other metabolic processes. For instance, the accumulation of metabolites like glutaric acid and 3-hydroxyglutaric acid, due to a deficiency in glutaryl-CoA dehydrogenase (GCDH), leads to a condition known as glutaric acidemia type I (GA-I), a disorder of lysine, hydroxylysine, and tryptophan metabolism. mhmedical.com This highlights the importance of maintaining homeostasis within these interconnected pathways.

Interplay with Lysine Metabolism and Related Amino Acid Pathways

The metabolism of δ-hydroxylysine is intrinsically linked to that of lysine. δ-Hydroxylysine itself is formed from a post-translational modification of lysine residues within proteins like collagen. wikipedia.orgmdpi.com The degradation pathways of both amino acids converge at the level of 2-oxoadipic acid. mhmedical.com

Lysine degradation primarily occurs through two main routes: the saccharopine pathway and the pipecolic acid pathway. mhmedical.comfamiliasga.com Both pathways ultimately lead to the formation of α-aminoadipic semialdehyde, which is then catabolized to acetyl-CoA. mhmedical.com The degradation of hydroxylysine feeds into this common pathway, contributing to the pool of intermediates. familiasga.com

The interplay extends to tryptophan metabolism as well, with all three amino acids sharing the final steps of degradation leading to glutaryl-CoA. mhmedical.comfrontiersin.orgresearchgate.net This convergence signifies a point of metabolic consolidation, where the carbon skeletons from these different amino acids are channeled into a common downstream pathway for energy production or biosynthesis.

Functional Roles and Biological Significance of δ Hydroxylysine Residues in Proteins

Contribution to Extracellular Matrix Assembly and Stability

δ-Hydroxylysine is indispensable for the proper assembly and stabilization of the extracellular matrix (ECM), primarily through its role in collagen cross-linking. The hydroxylation of lysine (B10760008) residues is a prerequisite for the subsequent glycosylation and the formation of specific, highly stable covalent bonds that reinforce the collagen network. These cross-links provide collagenous tissues with the necessary tensile strength and resilience to withstand mechanical stress. The pattern and density of these cross-links vary between different tissue types, reflecting the specific functional demands of each tissue.

The formation of stable collagen cross-links is a multi-step process that begins with the enzymatic modification of lysine and hydroxylysine residues and culminates in the formation of mature, trivalent cross-links. This process is crucial for the biomechanical function of collagen fibrils.

The initial and rate-limiting step in collagen cross-linking is the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the non-helical telopeptide regions of collagen molecules. taylorandfrancis.com This reaction is catalyzed by lysyl oxidase (LOX), a copper-dependent enzyme. creative-proteomics.comnih.gov The action of LOX on hydroxylysine residues results in the formation of a reactive aldehyde, δ-hydroxy-α-aminoadipic-δ-semialdehyde, commonly known as hydroxyallysine. nih.govnih.govrug.nl The formation of these aldehydic derivatives is a critical prerequisite for the subsequent spontaneous condensation reactions that lead to cross-link formation. taylorandfrancis.comnih.gov The relative abundance of allysine (derived from lysine) versus hydroxyallysine is tissue-specific and depends on the activity of telopeptide lysyl hydroxylases. rug.nl

Key Enzymes in Hydroxylysine-Mediated Cross-linking
EnzymeFunctionCofactors
Lysyl Hydroxylase (LH)Catalyzes the hydroxylation of lysine to hydroxylysine. wikipedia.orgIron, Vitamin C wikipedia.org
Lysyl Oxidase (LOX)Catalyzes the oxidative deamination of lysine and hydroxylysine to form allysine and hydroxyallysine, respectively. researchgate.netCopper taylorandfrancis.com

Following their formation by lysyl oxidase, the reactive hydroxyallysine aldehydes on one collagen molecule spontaneously react with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule. This condensation reaction forms an immature, divalent cross-link. When a hydroxyallysine reacts with a hydroxylysine, the resulting aldimine cross-link is known as dehydro-dihydroxylysinonorleucine (deH-DHLNL). This immature cross-link is reducible and plays a significant role in the initial stabilization of newly formed collagen fibrils. The formation of deH-DHLNL is particularly prominent in tissues with high levels of hydroxylysine, such as cartilage and bone. The levels of deH-DHLNL are observed to increase sharply as collagen fibers and bundles develop, indicating its role in the maturation of connective tissue. nih.gov

The immature divalent cross-links, such as deH-DHLNL, undergo further spontaneous reactions to form mature, stable, non-reducible trivalent cross-links. One of the most important mature cross-links derived from hydroxylysine is hydroxylysyl pyridinoline (B42742) (HP), also known as pyridinoline. nih.govwikipedia.org The formation of HP involves the condensation of two immature ketoamine cross-links. nih.gov Stoichiometrically, one molecule of HP is formed from two molecules of the ketoamine precursor, which itself is derived from the reaction of a telopeptide hydroxyallysine with a helical hydroxylysine. nih.gov HP is a fluorescent, 3-hydroxypyridinium derivative that links three collagen molecules, thereby significantly increasing the stability and tensile strength of the collagen fibril. wikipedia.orgnih.gov HP is abundant in tissues subjected to high mechanical stress, such as cartilage, bone, and tendon, but is notably absent in skin. wikipedia.orgnih.gov

Types of Hydroxylysine-Derived Collagen Cross-links
Cross-link TypeNamePrecursorsFunction
Immature (Divalent)dehydro-dihydroxylysinonorleucine (deH-DHLNL)Hydroxyallysine + HydroxylysineInitial stabilization of collagen fibrils. nih.gov
Mature (Trivalent)Hydroxylysyl Pyridinoline (HP)Two immature ketoamine cross-links. nih.govProvides high tensile strength and stability to mature collagen fibrils. nih.gov

The hydroxylation of lysine residues and their subsequent glycosylation play a crucial role in regulating collagen fibrillogenesis—the process of collagen molecules assembling into well-ordered fibrils. nih.gov The presence of hydroxylysine and its attached carbohydrate moieties influences the lateral association of collagen molecules and the diameter of the resulting fibrils. tandfonline.com It has been suggested that the outward-pointing orientation of some modified residues may facilitate short-range hydrogen bonding between collagen triple helices, thereby promoting their supramolecular assembly. tandfonline.com The degree of lysine hydroxylation and glycosylation varies between different collagen types and tissues, which contributes to the diversity in fibril architecture and the mechanical properties of various connective tissues. For instance, the highly organized fibrillar structure of type I collagen is less glycosylated compared to the network-forming type IV collagen. nih.gov

Molecular Mechanisms of Hydroxylysine-Mediated Collagen Cross-linking

Glycosylation of δ-Hydroxylysine Residues

Following the hydroxylation of specific lysine residues within the endoplasmic reticulum, certain δ-hydroxylysine residues undergo O-linked glycosylation before the protein folds into its final tertiary or quaternary structure. nih.govuzh.ch This enzymatic process involves the sequential addition of monosaccharides, creating unique glycan structures that are crucial for the protein's ultimate biological activity. nih.govportlandpress.com The two primary forms of this glycosylation are the attachment of a single galactose residue (galactosyl-hydroxylysine, G-Hyl) and the further addition of a glucose molecule to form a disaccharide (glucosyl-galactosyl-hydroxylysine, GG-Hyl). nih.govportlandpress.com The extent and type of glycosylation can vary significantly depending on the protein, the specific tissue, and the developmental stage of the organism. uzh.chportlandpress.com

Enzymology of Hydroxylysyl Glycosyltransferases

The glycosylation of hydroxylysine is orchestrated by a specific set of enzymes known as hydroxylysyl glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from UDP-sugar donors to the hydroxyl group of the hydroxylysine residue. portlandpress.com The process is a two-step reaction, with distinct enzymes primarily responsible for the addition of galactose and glucose.

The initial step of galactosylation is predominantly catalyzed by enzymes belonging to the Glucosyltransferase 25 Domain (GLT25D) family, specifically GLT25D1 (also known as COLGALT1) and GLT25D2 (COLGALT2). uzh.chnih.gov GLT25D1 is widely expressed in various tissues and is considered the primary enzyme responsible for attaching galactose to hydroxylysine residues in type I collagen. nih.govfao.org This reaction forms a β-(1-O)-glycosidic bond between the galactose and the hydroxyl group of hydroxylysine. portlandpress.com Studies have shown that suppression of GLT25D1 expression leads to a significant decrease in both galactosyl-hydroxylysine (G-Hyl) and glucosyl-galactosyl-hydroxylysine (GG-Hyl) levels in type I collagen, confirming its crucial role as a hydroxylysyl galactosyltransferase. nih.govfao.org While GLT25D2 also possesses this activity, its expression is more restricted. nih.gov These enzymes are soluble proteins located in the endoplasmic reticulum. wikigenes.org

The second step, the glucosylation of galactosyl-hydroxylysine, is primarily carried out by Lysyl Hydroxylase 3 (LH3). nih.govnih.gov LH3 is a remarkable multifunctional enzyme that possesses not only lysyl hydroxylase activity but also both galactosyltransferase and, crucially, galactosylhydroxylysyl glucosyltransferase (GGT) activity. nih.govnih.govuniprot.org The glucosyltransferase function of LH3 is essential for the formation of the glucosyl-galactosyl-hydroxylysine disaccharide. portlandpress.comnih.gov This activity is distinct from its hydroxylating function, with different amino acid residues contributing to the active sites for each reaction. nih.gov The glucosylation reaction catalyzed by LH3 forms an α-(1,2)-glycosidic bond between glucose and the galactose of the G-Hyl substrate. portlandpress.com Evidence suggests that LH3's glucosyltransferase activity is vital for the proper secretion and assembly of several collagen types, including fibrillar type I and the highly glycosylated types IV and VI. portlandpress.com

Enzyme FamilySpecific Enzyme(s)Primary Catalytic ActivitySubstrate(s)Product(s)
Glucosyltransferase 25 Domain (GLT25D) GLT25D1/COLGALT1, GLT25D2/COLGALT2Hydroxylysyl galactosyltransferase (GT)δ-Hydroxylysine, UDP-galactoseGalactosyl-hydroxylysine (G-Hyl), UDP
Procollagen-Lysine,2-Oxoglutarate 5-Dioxygenase (PLOD) Lysyl Hydroxylase 3 (LH3)Galactosylhydroxylysyl glucosyltransferase (GGT)Galactosyl-hydroxylysine (G-Hyl), UDP-glucoseGlucosyl-galactosyl-hydroxylysine (GG-Hyl), UDP
Lysyl Hydroxylase (LH)Lysine, 2-oxoglutarate, O2δ-Hydroxylysine, succinate (B1194679), CO2
Hydroxylysyl galactosyltransferase (GT)δ-Hydroxylysine, UDP-galactoseGalactosyl-hydroxylysine (G-Hyl), UDP

Specificity of Glycosylation Sites and Linkages (e.g., β-d-galactopyranose, α-d-glucopyranosyl-(1→2)-β-d-galactopyranose)

The glycosylation of hydroxylysine residues does not occur randomly. Specific hydroxylysine residues within the collagen sequence are targeted for modification. nih.gov In collagens and collagen-like proteins, the hydroxylysine residue is typically found in the Y-position of the repeating Gly-X-Y triplet sequence. uzh.ch

The enzymatic reactions result in highly specific stereochemical linkages. The first step, catalyzed by GLT25D1/2, attaches β-d-galactopyranose to the hydroxyl group of hydroxylysine via a β-O-glycosidic bond. nih.govmdpi.com The subsequent step, catalyzed by LH3, adds an α-d-glucopyranosyl unit to the C2 hydroxyl group of the galactose residue, forming an α-(1→2)-β-d-galactopyranosyl-hydroxylysine disaccharide. nih.govmdpi.com

Mass spectrometric analyses of type I collagen have identified several specific glycosylation sites, including α1-Hyl-87, α1-Hyl-174, α2-Hyl-87, α2-Hyl-174, and α2-Hyl-219. nih.gov Interestingly, the pattern of glycosylation can differ significantly between the α1 and α2 chains, suggesting a high degree of regulation. For instance, in type I collagen, the α1-87 site is almost fully glycosylated, while the corresponding site on the α2 chain shows very little glycosylation. nih.gov This site-specific heterogeneity points to distinct functional roles for glycosylation at different locations within the collagen molecule. nih.gov

Functional Impact of Hydroxylysine Glycosylation on Protein Folding, Secretion, and Interactions

Hydroxylysine glycosylation exerts a profound influence on multiple stages of a protein's life cycle, from its initial folding and secretion to its ultimate function in the extracellular matrix.

The attachment of bulky, hydrophilic sugar moieties can influence the local conformation of the polypeptide chain. nih.govresearchgate.net While the collagen triple helix remains structurally intact upon glycosylation, the modification does modulate the peptide backbone conformation and the surrounding hydration shell. nih.gov Glycosylation is believed to play a role in the quality control of protein folding within the endoplasmic reticulum, ensuring that only correctly folded and modified proteins are secreted. nih.gov The process of glycosylation must be completed before the formation of the stable triple helix, as the folded structure prevents the glycosyltransferase enzymes from accessing the hydroxylysine residues. nih.gov

Once in the extracellular space, hydroxylysine-linked glycans play a significant role in mediating molecular interactions. They influence the formation of collagen fibrils, with the extent of glycosylation being inversely related to the diameter of the fibrils. nih.gov Furthermore, these carbohydrate units can serve as recognition sites for other molecules and cell surface receptors. nih.gov Studies have indicated that the glycosylation of hydroxylysine residues is important for the interaction of collagen with receptors such as integrins and discoidin domain receptors, thereby controlling cellular activities and extracellular matrix remodeling. nih.gov The presence of these glycans can also sterically hinder the formation of certain types of cross-links between collagen molecules, thereby regulating the biomechanical properties and turnover rate of collagenous tissues. unc.edu

Presence and Functional Significance in Non-Collagenous Proteins

While most commonly associated with collagen, δ-hydroxylysine and its subsequent glycosylation are also found in a number of non-collagenous proteins that contain collagen-like domains. These modifications are crucial for the structure and function of these specialized proteins.

For example, the complement component C1q , the recognition molecule of the classical complement pathway, has a collagen-like region that is rich in hydroxylated and glycosylated lysine residues. nih.govfrontiersin.org Approximately 83% of the hydroxylysine residues in human C1q are glycosylated, predominantly with the disaccharide glucosylgalactose. nih.gov This extensive glycosylation is believed to be essential for the proper assembly and function of the C1q molecule. nih.govcam.ac.uk

Another important non-collagenous protein containing glycosylated hydroxylysine is adiponectin , a hormone secreted by fat cells that plays a key role in regulating glucose levels and fatty acid breakdown. nih.govnih.gov The collagenous domain of adiponectin contains four conserved lysine residues that are hydroxylated and subsequently glycosylated, likely with glucosylgalactosyl units. nih.gov This modification is critical for the assembly of adiponectin into its higher-order oligomeric structures (trimers, hexamers, and high molecular weight forms). nih.govrsc.org The formation of these high molecular weight oligomers is essential for adiponectin's insulin-sensitizing activity. nih.govnih.gov The enzyme LH3 has been shown to be a key regulator of adiponectin biosynthesis and secretion through its role in modifying these lysine residues. nih.gov

The presence of δ-hydroxylysine has also been reported in other proteins such as laminin , a major component of the basement membrane, and even in some recombinant monoclonal antibodies produced in CHO cells, highlighting the broader reach of this post-translational modification. nih.gov

ProteinLocation/FunctionSignificance of δ-Hydroxylysine Glycosylation
Complement C1q Serum; Initiates the classical complement pathwayEssential for the assembly of the six globular head regions connected by collagen-like stalks; crucial for immune function. nih.govfrontiersin.org
Adiponectin Plasma; Hormone regulating glucose and lipid metabolismCritical for the formation of high molecular weight oligomers, which are the most biologically active forms of the hormone. nih.govnih.gov
Laminin Basement membranes; Cell adhesion, differentiation, migrationContributes to the structural integrity and function of basement membranes.
Recombinant Monoclonal Antibodies Produced in CHO cells; Therapeutic agentsAn observed post-translational modification at specific consensus sequences, though its functional impact is still under investigation. nih.gov

Identification of Novel Hydroxylysine-Containing Proteins (e.g., Somatostatin, Fibrinogen-like protein 1, CCN1)

Beyond its well-established presence in collagen, δ-hydroxylysine has been identified in several other proteins with diverse functions, highlighting the expanding scope of this post-translational modification.

Somatostatin : A novel 28-residue form of somatostatin (aSS-28) isolated from anglerfish pancreatic islets was found to contain hydroxylysine. nih.govresearchgate.net This discovery was significant as it represented the first identification of hydroxylysine in a potential regulatory peptide, a departure from its typical association with structural proteins like collagen. nih.govresearchgate.net The specific location of the modification was determined to be at residue 23 of the peptide sequence. nih.gov

Fibrinogen-like protein 1 (FGL1) : Research has identified a glucosyl-galactosyl-hydroxylation (GGH) modification at lysine-65 (Lys65) of the Fibrinogen-like protein 1 (FGL1). nih.govresearchgate.net This finding is particularly noteworthy because FGL1 does not possess a collagen-like domain, where such modifications are typically found. nih.gov The enzymes responsible for this modification are lysyl hydroxylase 3 (LH3) and the glycosyltransferase GLT25D1. nih.gov This post-translational modification is sensitive and impacts the intracellular stability of the FGL1 protein. nih.gov

CCN1 (CYR61) : The matricellular protein CCN1, a member of the CCN family, undergoes collagen-like glycosylation and hydroxylation at lysine-203 (Lys203). nih.gov This modification is mediated by lysyl hydroxylase 3 and is crucial for the protein's proper function and secretion. nih.gov

Table 1: Novel Proteins Containing δ-Hydroxylysine
ProteinLocation of HydroxylysineKey Findings
Somatostatin (anglerfish SS-28)Residue 23First identification in a potential regulatory peptide. nih.govresearchgate.net
Fibrinogen-like protein 1 (FGL1)Lysine-65 (Lys65)Found in a non-collagen-like domain; involves LH3 and GLT25D1 enzymes. nih.govresearchgate.net
CCN1 (CYR61)Lysine-203 (Lys203)Undergoes collagen-like hydroxylation and glycosylation important for its function. nih.gov

Proposed Functional Roles in Diverse Biological Processes (e.g., protein secretion, stability, hyperpolymer formation)

The hydroxylation of lysine residues is not merely a structural embellishment; it imparts specific functional properties to proteins that are critical for various biological processes.

Protein Secretion : The presence of hydroxylysine and its subsequent glycosylation can regulate the secretion of proteins from the cell. In the case of CCN1, a deficiency in its collagen-like glycosylation, which is dependent on lysine hydroxylation, was found to decrease the protein's secretion into the extracellular region. nih.gov This suggests that lysyl hydroxylase 3-mediated glycosylation of hydroxylysine is an important step for efficient CCN1 secretion. nih.gov

Protein Stability : This post-translational modification plays a role in maintaining protein stability. For FGL1, studies have shown that a lack of the glucosyl-galactosyl-hydroxylation at Lys65, either through point mutation of the protein or by knocking out the enzymes LH3 or GLT25D1, leads to reduced levels of the FGL1 protein. nih.gov This indicates that the hydroxylation and subsequent glycosylation are crucial for the stability of FGL1. nih.gov In a broader context, the charged nature of lysine residues often places them on protein surfaces where they contribute to stability through interactions like hydrogen bonds and ionic interactions. nih.gov

Hyperpolymer Formation : The most classic functional role of hydroxylysine is in the formation of stable biopolymers, particularly the collagen fibril. Specific lysine residues in procollagen (B1174764) are hydroxylated, and these hydroxylysine residues then serve as attachment sites for galactose or glucose-galactose units. Outside the cell, hydroxylysine residues in the telopeptide regions are oxidatively deaminated to form reactive aldehydes. These aldehydes then undergo a series of condensation reactions to form covalent intramolecular and intermolecular cross-links. These cross-links are indispensable for the assembly and biomechanical stability of collagen fibrils, which are essentially protein hyperpolymers.

Table 2: Functional Roles of δ-Hydroxylysine
Biological ProcessMechanism and SignificanceProtein Example(s)
Protein SecretionHydroxylation and subsequent glycosylation act as a signal or structural requirement for efficient export from the cell.CCN1 nih.gov
Protein StabilityThe modification is critical for maintaining appropriate protein levels and preventing degradation.FGL1 nih.gov
Hyperpolymer FormationServes as a precursor for oxidative deamination and the formation of covalent cross-links that stabilize protein polymers.Collagen

Advanced Analytical Methodologies for δ Hydroxylysine Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatography is a foundational technique for separating δ-Hydroxylysine from other amino acids and components in biological fluids and protein hydrolysates. The choice of method depends on the required sensitivity, sample complexity, and throughput.

Traditional amino acid analysis often employs ion-exchange chromatography, which separates amino acids based on their charge properties. This method, while robust, can be time-consuming. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, has become a more common and efficient alternative for quantifying amino acids. nih.govresearchgate.net

For HPLC analysis, δ-Hydroxylysine, like other amino acids, typically requires derivatization to enhance its hydrophobicity and allow for sensitive detection, often via fluorescence or UV absorbance. creative-proteomics.comresearchgate.net Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and dansyl chloride. creative-proteomics.comcreative-proteomics.com The derivatized amino acids are then separated on a C18 column and quantified against a standard curve. This approach offers high precision and accuracy for determining the total amount of δ-Hydroxylysine in a sample after acid hydrolysis of proteins. nih.govresearchgate.net

Table 1: Comparison of HPLC Derivatization Agents for Amino Acid Analysis

Derivatization Agent Detection Method Advantages Limitations
o-Phthalaldehyde (OPA) Fluorescence Fast reaction, good for primary amines. creative-proteomics.com Derivatives can be unstable, does not react with secondary amines. researchgate.net
FMOC-Cl Fluorescence / UV Reacts with both primary and secondary amines, stable derivatives. creative-proteomics.comcreative-proteomics.com Slower reaction, excess reagent must be removed.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful method for the quantitative analysis of amino acids, including δ-Hydroxylysine. A key prerequisite for GC analysis is the chemical derivatization of the amino acids to increase their volatility. sigmaaldrich.comnih.gov This is a multi-step process, often involving esterification of the carboxyl group followed by acylation or silylation of the amino and hydroxyl groups. nih.gov

The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification and precise quantification. sigmaaldrich.com GC-MS is highly sensitive and specific, capable of resolving isomeric forms and providing structural information through characteristic fragmentation patterns. nih.gov However, the extensive sample preparation can be a drawback compared to some HPLC methods. shimadzu.com

Mass Spectrometry-Based Approaches for Identification and Localization

Mass spectrometry (MS) is an indispensable tool in proteomics for identifying post-translational modifications (PTMs) and determining their exact location within a protein sequence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing PTMs like hydroxylation. creative-proteomics.com In this approach, a protein sample is first digested into smaller peptides using a specific protease, such as trypsin. nih.gov The resulting peptide mixture is then separated by reversed-phase liquid chromatography and introduced directly into the mass spectrometer. nih.govcancer.gov

The mass spectrometer performs two stages of analysis (MS/MS). In the first stage (MS1), it measures the mass-to-charge ratio (m/z) of the intact peptides. The presence of hydroxylysine results in a mass increase of 16 Da compared to a lysine-containing peptide. nih.gov In the second stage (MS2), specific peptides of interest are selected, fragmented, and the m/z of the resulting fragment ions are measured. youtube.com The fragmentation pattern provides sequence information that allows for the unambiguous identification of the peptide and the precise localization of the hydroxylysine residue. nih.govnih.gov This high-resolution approach is critical for distinguishing hydroxylysine from other isobaric modifications. nih.gov

Two primary proteomic strategies are employed for mapping δ-Hydroxylysine sites: bottom-up and top-down proteomics. chromatographyonline.comnih.gov

Bottom-Up Proteomics: This is the most common approach. It involves the enzymatic digestion of proteins into peptides prior to LC-MS/MS analysis. nih.govchromatographyonline.comyoutube.com The subsequent analysis of these peptides reveals the location of the modification. While powerful for identifying a large number of PTMs in complex mixtures, this method can sometimes result in incomplete sequence coverage, potentially missing some modification sites. youtube.com

Top-Down Proteomics: In this strategy, intact proteins are introduced into the mass spectrometer. nih.govyoutube.com The intact protein ions are then fragmented in the gas phase. This method provides a complete view of the protein, including all its modifications, and can reveal combinations of PTMs on a single protein molecule (proteoforms). nih.gov However, top-down proteomics is technically more challenging, especially for large proteins or complex protein mixtures. chromatographyonline.com

A hybrid "middle-down" approach, where large proteins are partially digested into larger peptide fragments, can also be used to combine the advantages of both strategies. chromatographyonline.com

Isotopic Labeling Techniques for Metabolic Flux and Turnover Studies

Isotopic labeling techniques are used to study the dynamics of protein and amino acid metabolism, including the synthesis and degradation rates (turnover) of δ-Hydroxylysine. nih.gov These methods involve introducing stable (non-radioactive) isotopes into cells, tissues, or whole organisms and tracking their incorporation into proteins over time. nih.gov

Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For instance, an organism can be supplied with a ¹³C-labeled lysine (B10760008) precursor. nih.gov As this labeled lysine is incorporated into proteins and subsequently hydroxylated, the resulting δ-Hydroxylysine will also be labeled.

By collecting samples at different time points and analyzing them by mass spectrometry, researchers can measure the ratio of labeled to unlabeled δ-Hydroxylysine. This ratio is used to calculate the rate of protein turnover. nih.gov This kinetic information is vital for understanding how the metabolism of δ-Hydroxylysine and the proteins containing it are regulated in different physiological and pathological states. nih.govnih.gov

Table 2: Overview of Analytical Methodologies for δ-Hydroxylysine Research

Methodology Primary Application Key Steps Advantages Disadvantages
HPLC Quantification of total δ-Hydroxylysine in hydrolysates. Derivatization, chromatographic separation, UV or fluorescence detection. nih.gov High precision, well-established, good for routine QC. creative-proteomics.com Indirectly measures protein-bound form, requires hydrolysis.
GC-MS Quantification of δ-Hydroxylysine in biological samples. Derivatization to increase volatility, GC separation, MS detection. sigmaaldrich.comnih.gov High sensitivity and specificity, provides structural information. Complex and lengthy sample preparation. sigmaaldrich.com
LC-MS/MS Identification and localization of δ-Hydroxylysine in peptides. nih.gov Proteolytic digestion, LC separation of peptides, MS/MS fragmentation and analysis. nih.gov Gold standard for PTM site analysis, high sensitivity and specificity. creative-proteomics.com Can have incomplete sequence coverage in bottom-up approaches.
Top-Down Proteomics Analysis of intact proteins with δ-Hydroxylysine modifications. Analysis of intact protein ions and their fragments by MS. nih.gov Provides a complete view of all PTMs on a single protein. youtube.com Technically challenging, difficult for large proteins and complex mixtures. chromatographyonline.com

| Isotopic Labeling | Studying metabolic turnover and flux. | Administration of stable isotope-labeled precursors, MS analysis over time. nih.govnih.gov | Provides dynamic, kinetic information on synthesis and degradation. | Can be complex to implement, especially in whole organisms. nih.gov |

Spectroscopic Techniques for Conformation and Interaction Studies of Hydroxylysine-Containing Molecules

The three-dimensional conformation of hydroxylysine residues and their interactions within peptides and proteins are pivotal to their biological function, particularly in the structural integrity of collagen. A variety of sophisticated spectroscopic techniques are employed to elucidate these complex molecular features at an atomic level. These methods provide invaluable insights into the secondary and tertiary structures of hydroxylysine-containing molecules and the non-covalent interactions that govern their assembly and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: One-dimensional and two-dimensional NMR experiments are used to assign chemical shifts to specific protons and carbons in the hydroxylysine residue and surrounding amino acids. researchgate.netresearchgate.net The chemical shifts are highly sensitive to the local electronic environment and, therefore, to the molecular conformation. For instance, ¹³C NMR spectra can distinguish between lysine and hydroxylysine residues within a peptide chain, as well as diastereomers of hydroxylysine-derived crosslinks. researchgate.net

Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space (typically < 5 Å), which is crucial for determining the folding of the peptide chain. By analyzing NOE cross-peaks, researchers can deduce the proximity of the hydroxylysine side chain to other parts of the molecule, revealing its orientation and interaction with neighboring residues. uzh.ch

Solid-State NMR (ssNMR): Given that many hydroxylysine-containing proteins, like collagen, are insoluble, ssNMR is an essential tool for studying their structure in a near-native state. springernature.com ssNMR can identify and characterize post-translational modifications, including the hydroxylation of lysine, directly in tissue samples without the need for extensive purification. springernature.com This technique provides atomic-level detail on the structure and dynamics of collagen fibrils.

NMR Technique Information Obtained Application Example
¹³C NMRDistinguishing between lysine, hydroxylysine, and its diastereomers.Characterization of hydroxylysinonorleucine crosslinks in bovine skin collagen. researchgate.net
NOESYSpatial proximities of protons, defining 3D conformation.Determining the fold of synthetic collagen-like peptides. researchgate.net
Solid-State NMRAtomic-level structure of insoluble proteins and tissues.Detecting hydroxylysine residues and analyzing collagen structure in bone and skin. springernature.com

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of proteins and peptides in solution. wisc.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The unique triple-helical structure of collagen, which is stabilized by hydroxylysine, gives rise to a characteristic CD spectrum.

The CD spectrum of a typical collagen-like triple helix shows a positive peak around 220-225 nm and a strong negative peak near 195-200 nm. researchgate.netnih.gov The magnitude of the positive peak is often used to monitor the folding and stability of the triple helix. Studies on synthetic peptides have demonstrated that the presence and position of hydroxylysine can influence the stability of the triple-helical conformation. nih.gov By monitoring the change in the CD signal as a function of temperature, researchers can determine the melting temperature (Tm) of the helix, a key indicator of its stability. The process of collagen fibrillogenesis can also be monitored by CD, as the formation of fibrils introduces a distinct spectral signature, often a negative band between 204 and 210 nm. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrations of molecular bonds and is particularly useful for studying the secondary structure of proteins and detecting intermolecular interactions, such as hydrogen bonding. journalijbcrr.com In the context of hydroxylysine, FTIR is used to analyze the amide bands of the peptide backbone.

Amide I Band (1600-1700 cm⁻¹): This band is primarily due to C=O stretching vibrations and is sensitive to the protein's secondary structure. The position of this band can help differentiate between α-helices, β-sheets, and the polyproline type II (PPII) helix characteristic of collagen.

Amide II Band (1500-1600 cm⁻¹): This band arises from N-H bending and C-N stretching vibrations.

Hydrogen Bonding: The hydroxyl group of hydroxylysine is a potent hydrogen bond donor and acceptor. FTIR can detect the formation of hydrogen bonds through shifts in the O-H stretching frequency. These interactions are critical for the stabilization of the collagen triple helix and for the interaction of collagen with other molecules. journalijbcrr.com

Attenuated total reflection (ATR)-FTIR is a variant of the technique that allows for the study of hydrated samples and molecules adsorbed to surfaces, providing insights into interactions in more biologically relevant environments. nih.govnih.gov

FTIR Spectral Region Vibrational Mode Structural Information
3200-3400 cm⁻¹O-H and N-H stretchingHydrogen bonding involving hydroxylysine hydroxyl groups.
1600-1700 cm⁻¹ (Amide I)C=O stretchingSecondary structure content (e.g., triple helix).
1500-1600 cm⁻¹ (Amide II)N-H bending, C-N stretchingChanges in peptide backbone conformation upon interaction.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of post-translational modifications (PTMs), including lysine hydroxylation. creative-proteomics.com High-resolution MS can precisely determine the mass of a peptide, allowing for the detection of a mass increase of 15.9949 Da, which corresponds to the addition of an oxygen atom during hydroxylation. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to sequence peptides and pinpoint the exact location of the modification. nih.gov In this technique, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The pattern of fragmentation reveals the amino acid sequence and the position of the hydroxylysine residue. nih.govnih.gov This methodology has been crucial for comprehensively mapping hydroxylation sites in various collagen types, revealing that the extent and location of hydroxylation can vary significantly between tissues and developmental stages. nih.gov Furthermore, MS can differentiate and quantify various glycosylated forms of hydroxylysine (galactosylated and glucosylgalactosylated), providing a complete picture of its molecular heterogeneity.

Regulation of δ Hydroxylysine Metabolism in Cellular and Tissue Contexts

Cross-Talk with Other Post-Translational Modification Pathways and Enzyme Systems

The ε-amino group of a lysine (B10760008) residue is a hub for a wide array of competing post-translational modifications, including acetylation, methylation, ubiquitination, and sumoylation. nih.govThe enzymatic hydroxylation of a specific lysine residue by an LH isoform precludes any of these other modifications at the same site. nih.govThis competition creates a dynamic regulatory landscape where the fate of a particular lysine residue is determined by the relative activities of different modifying enzymes.

Key aspects of this cross-talk include:

Competition for Lysine Residues: The decision to hydroxylate a lysine residue is a critical control point. Once hydroxylated, the lysine can participate in collagen cross-linking or undergo glycosylation. If not hydroxylated, it remains available for other modifications like acetylation or ubiquitination, which have distinct functional consequences. nih.govnih.govThis competition is fundamental to regulating protein function and cellular signaling.

Interplay with Prolyl Hydroxylation: The enzymes responsible for proline and lysine hydroxylation, while targeting different amino acids, are part of the same coordinated process of collagen maturation. tandfonline.comrug.nlInterestingly, the prolyl 3-hydroxylase 1 (P3H1)/CRTAP/CypB complex, which is responsible for modifying specific proline residues, can also influence lysyl hydroxylase activity. researchgate.netThis indicates a higher-order regulation where different enzymatic systems involved in collagen modification communicate to ensure the correct final structure.

Subsequent Glycosylation: The product of lysyl hydroxylase, δ-hydroxylysine, serves as the substrate for a subsequent layer of PTMs: O-linked glycosylation. rug.nlHydroxylysine residues can be glycosylated with a single galactose (galactosyl-hydroxylysine) or a glucose-galactose disaccharide (glucosylgalactosyl-hydroxylysine). rug.nlThis process is catalyzed by specific glycosyltransferases. LH3 itself possesses both lysyl hydroxylase and glycosyltransferase activities. nih.govThis dual function highlights the tight integration of hydroxylation and glycosylation pathways.

Interaction with Lysyl Oxidases (LOX): In the extracellular space, both lysine and hydroxylysine residues in the telopeptide regions of collagen are substrates for the lysyl oxidase (LOX) family of enzymes. spandidos-publications.comLOX catalyzes the oxidative deamination of these residues to form reactive aldehydes, which is the first step in forming covalent collagen cross-links. spandidos-publications.comThe hydroxylation status of the lysine residue dictates the type of cross-link that will be formed (hydroxylysylpyridinoline vs. lysylpyridinoline), which in turn affects the mechanical properties of the tissue. pnas.org

Interacting PTM/EnzymeNature of Cross-TalkFunctional Consequence
Lysine Acetylation/Methylation CompetitiveHydroxylation is mutually exclusive with other lysine modifications at the same site. nih.gov
Prolyl Hydroxylation Co-regulationThe P3H1 complex can influence the activity of lysyl hydroxylases. researchgate.net
Hydroxylysine Glycosylation SequentialHydroxylation is a prerequisite for O-linked glycosylation of collagen. rug.nl
Lysyl Oxidase (LOX) Substrate ModificationHydroxylation of lysine determines the type of collagen cross-link formed by LOX. spandidos-publications.com

Developmental and Tissue-Specific Regulation of δ-Hydroxylysine Biogenesis and Functional Expression

The production of δ-hydroxylysine is meticulously controlled during embryonic development and varies significantly across different tissues in the adult organism. This regulation is achieved primarily by controlling the expression of the three lysyl hydroxylase isoforms (PLOD1, PLOD2, PLOD3), each with distinct, though sometimes overlapping, functions and expression patterns. nih.govnih.gov

PLOD1 (LH1): This is the most ubiquitously expressed isoform and is responsible for the majority of lysine hydroxylation within the helical domains of collagen chains. tandfonline.comIts expression is crucial for forming the hydroxylysine residues that are later glycosylated.

PLOD2 (LH2): LH2 specifically hydroxylates lysine residues located in the N- and C-terminal telopeptides of fibrillar collagens. tandfonline.comrug.nlThis modification is essential for the formation of the stable, mature hydroxylysylpyridinoline cross-links that grant tissues like bone and tendon their tensile strength. frontiersin.org* PLOD3 (LH3): This multifunctional enzyme exhibits both lysyl hydroxylase and collagen glycosyltransferase activities. nih.govIts gene expression is highly regulated, with strong signals detected in the heart, placenta, and pancreas. nih.gov Studies have demonstrated distinct expression patterns for these isoforms in various tissues. For instance, while all three rat LH isoforms are expressed in most tissues examined, their relative levels vary, suggesting specific roles in different connective tissues. nih.govIn humans, mRNA for LH3 is highly expressed in the heart and pancreas, whereas LH2 expression is high in the pancreas, placenta, and skeletal muscle. nih.govThis differential expression leads to tissue-specific differences in the amount of hydroxylysine and the types of collagen cross-links. For example, bone and tendon collagens have a higher degree of telopeptide lysine hydroxylation and consequently more stable cross-links compared to skin collagen.

LH Isoform (Gene)Primary Location of ActionKey Tissues of ExpressionPrimary Function
LH1 (PLOD1) Collagen Helical DomainsUbiquitousSubstrate for glycosylation
LH2 (PLOD2) Collagen TelopeptidesBone, Tendon, Fibrotic Tissue, TumorsFormation of stable pyridinoline (B42742) cross-links
LH3 (PLOD3) Helical DomainsHeart, Placenta, PancreasHydroxylation and subsequent glycosylation

Evolutionary and Comparative Aspects of δ Hydroxylysine

Conservation of Hydroxylysine Synthesis and Utilization Across Eukaryotic Domains

The synthesis of hydroxylysine is a post-translational modification, meaning it is not directly coded in the genetic sequence but is created by modifying the amino acid lysine (B10760008) after the protein chain has been assembled. wikipedia.orgopticoll.com This process is remarkably conserved across a vast range of eukaryotic organisms, highlighting its fundamental importance. The primary site of hydroxylysine's function is within collagen, the most abundant protein in mammals, where it is essential for the formation of a stable, triple-helical structure. opticoll.combritannica.com

The enzymatic machinery responsible for this modification is centered around a family of enzymes called lysyl hydroxylases (LHs), also known as procollagen-lysine 5-dioxygenases. wikipedia.orgqmul.ac.uk The hydroxylation reaction they catalyze occurs in the cisternae of the rough endoplasmic reticulum. wikipedia.org This process requires specific cofactors, including Fe²⁺, 2-oxoglutarate, molecular oxygen, and ascorbate (B8700270) (Vitamin C). wikipedia.orgqmul.ac.uknih.gov A deficiency in Vitamin C, for example, impairs lysyl hydroxylase activity, leading to the destabilized collagen characteristic of scurvy. wikipedia.org

Once formed, hydroxylysine residues serve two main purposes. First, they act as attachment sites for carbohydrate units, specifically galactose and subsequently glucose, in a process called glycosylation. scispace.commdpi.com This glycosylation, forming galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine, is crucial for collagen homeostasis. nih.gov Second, hydroxylysine residues in the non-helical ends (telopeptides) of collagen molecules are critical for forming stable, covalent cross-links between collagen molecules in the extracellular matrix. mdpi.comnih.gov These cross-links are vital for the tensile strength and mechanical stability of tissues like bone, skin, and ligaments. britannica.comnih.gov The fundamental nature of this synthesis and utilization pathway is evident from its presence in diverse eukaryotes, underscoring its ancient origins tied to the evolution of the extracellular matrix.

Divergence and Specialization in Lysyl Hydroxylase Gene Families Across Different Organisms

While the basic mechanism of lysine hydroxylation is conserved, the lysyl hydroxylase (LH) enzymes themselves have diverged and specialized. In humans, there are three well-characterized lysyl hydroxylase isoforms (LH1, LH2, and LH3), encoded by three distinct genes: PLOD1, PLOD2, and PLOD3, respectively. wikipedia.orgscispace.com This gene family demonstrates a clear case of functional specialization.

LH1 (PLOD1) : Primarily hydroxylates lysine residues within the main triple-helical region of collagen. wikipedia.org Mutations in the PLOD1 gene lead to a reduction in this activity and are the cause of Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS), a connective tissue disorder characterized by severe muscle hypotonia, joint laxity, and scoliosis. wikipedia.org

LH2 (PLOD2) : Specifically hydroxylates lysine residues in the telopeptide regions of collagen. wikipedia.orgnih.gov This function is critical for the formation of the specific hydroxylysine-aldehyde derived cross-links that are essential for the stability of collagen in tissues like bone. nih.govnih.gov Elevated expression of the PLOD2 gene is associated with the onset of matrix mineralization in bone-forming cells. nih.gov Mutations in PLOD2 are linked to Bruck syndrome, which is characterized by brittle bones and joint contractures. wikipedia.org

LH3 (PLOD3) : Is considered a multifunctional enzyme. In addition to its lysyl hydroxylase activity, it also possesses collagen galactosyltransferase and glucosyltransferase activities, meaning it can both hydroxylate lysine and then add the subsequent sugar molecules. nih.govscispace.com Due to this multifunctional nature, LH3 is thought to be the evolutionary ancestor of the LH family, with other isoforms having potentially lost the glycosylation capabilities over time. nih.gov

This divergence allows for tissue-specific regulation of collagen modification. For example, the high expression of PLOD2 in osteoblasts ensures the formation of the appropriate collagen cross-links required for bone strength. nih.gov The existence of these specialized enzymes highlights an evolutionary strategy to fine-tune the properties of the extracellular matrix in different tissues and organisms.

Table 1: Human Lysyl Hydroxylase (LH) Isoforms and Their Functions
Isoform (Gene)Primary FunctionSubstrate LocationAssociated Pathology (from Gene Mutation)
LH1 (PLOD1)Hydroxylation of lysyl residuesCollagen triple helixKyphoscoliotic Ehlers-Danlos Syndrome (kEDS)
LH2 (PLOD2)Hydroxylation of lysyl residuesCollagen telopeptidesBruck Syndrome
LH3 (PLOD3)Lysyl hydroxylation and subsequent glycosylation (galactosyl- and glucosyltransferase activity)Collagen triple helixRecessive connective tissue disorder with multi-systemic effects

Unique Roles of Hydroxylysine in Specific Organisms or Specialized Tissues Beyond Collagen (e.g., bacterial membrane lipids)

While overwhelmingly associated with collagen in eukaryotes, hydroxylysine has been identified in other biological contexts, most notably as a component of membrane lipids in certain soil bacteria. This discovery expands the known functional repertoire of this modified amino acid beyond a purely structural role in multicellular animals.

In the soil bacterium Pseudopedobacter saltans, novel hydroxylysine-containing intact polar lipids (IPLs) have been identified. nih.govresearchgate.netnih.gov These lipids, termed hydroxylysine lipids (HLL), are integrated into the bacterial cell membrane. nih.govoup.com Research suggests these lipids play a crucial role in the bacterium's ability to adapt to environmental stressors. nih.govresearchgate.net

Studies on P. saltans grown under different conditions revealed that the abundance of these amino acid-containing lipids changes in response to shifts in temperature and pH. nih.govnih.gov Specifically, the fractional abundance of lysine-containing lipids was significantly higher at lower temperatures and higher pH, suggesting that these lipids, including the novel hydroxylysine variants, are involved in maintaining membrane integrity and function during environmental stress. nih.govresearchgate.net This role in bacteria represents a fascinating example of convergent evolution, where the same molecule, hydroxylysine, is utilized for entirely different purposes in prokaryotes (membrane adaptation) and eukaryotes (extracellular matrix structure).

Table 2: Relative Abundance of Amino Acid Lipids in P. saltans Under Different Growth Conditions
Growth Condition (Temp/pH)Relative Abundance of Lysine-Containing IPLsProposed Function
30°C / pH 7BaselineInvolvement in temperature and pH stress response by modifying membrane structure and stability.
15°C / pH 7Significantly Higher
15°C / pH 9Significantly Higher

Data adapted from research on Pseudopedobacter saltans, which indicates that lysine-containing intact polar lipids (IPLs), including hydroxylysine lipids, increase in abundance under conditions of lower temperature and higher pH. nih.govresearchgate.net

Q & A

Q. How can L-δ-Hydroxylysine HCl be structurally characterized using advanced analytical techniques?

To confirm the identity and purity of this compound, researchers should employ a combination of high-resolution mass spectrometry (HRAM/MS) and nuclear magnetic resonance (NMR) spectroscopy. HRAM/MS provides exact mass measurements (e.g., m/z 163.1076 for protonated hydroxylysine) and fragmentation patterns, distinguishing it from related lipids like ornithine-containing lipids (OLs) . Two-dimensional NMR (e.g., 1^1H-13^13C HSQC) resolves hydroxylation sites and fatty acid linkages, critical for distinguishing stereoisomers . For reproducibility, ensure samples are dissolved in deuterated solvents (e.g., D2_2O) and analyzed at controlled temperatures to avoid degradation .

Q. What are the standard protocols for synthesizing or isolating this compound in bacterial cultures?

this compound is biosynthesized by soil bacteria such as Pseudopedobacter saltans. To isolate it:

  • Culture P. saltans under stress conditions (e.g., 30°C, pH 7) to enhance hydroxylysine lipid production .
  • Extract membrane lipids using a chloroform-methanol-water (1:2:0.8 v/v) mixture.
  • Purify via HPLC with electrospray ionization (ESI) and ion trap (IT) detection, targeting fractions with m/z 163.1076 (hydroxylysine head group) .
  • Confirm purity using amino acid analysis and compare retention times with synthetic standards .

Advanced Research Questions

Q. How do environmental stressors like temperature and pH influence the biosynthesis of hydroxylysine lipids in soil bacteria?

Triplicate culture experiments with P. saltans revealed that hydroxylysine lipid abundance correlates with stress conditions:

ConditionTotal Hydroxylysine Lipid AbundanceKey Observation
30°C, pH 745% ± 3%Highest hydroxylated fatty acids
15°C, pH 728% ± 2%Increased lysine lipids (LLs)
15°C, pH 932% ± 4%Elevated LLs and membrane rigidity
These trends suggest hydroxylysine lipids stabilize membranes under thermal stress, while lysine lipids dominate in alkaline or cold conditions .

Q. What genetic and enzymatic pathways are implicated in this compound biosynthesis?

The OlsF gene homolog in P. saltans is hypothesized to encode a bifunctional acyltransferase responsible for attaching hydroxylysine to fatty acid chains. Comparative genomics with Flavobacterium johnsoniae shows conserved motifs in OlsF, suggesting a shared pathway for OL and hydroxylysine lipid synthesis . However, hydroxylation mechanisms remain unclear—potential candidates include cytochrome P450 enzymes or non-heme iron oxygenases, which require validation via gene knockout studies .

Q. What methodological challenges arise when quantifying hydroxylysine lipids in complex microbial lipidomes?

Key challenges include:

  • Co-elution artifacts : Hydroxylysine lipids (e.g., m/z 163.1076) often co-elute with ornithine lipids. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate fragments (e.g., loss of H2_2O from hydroxylysine yields m/z 145.0972) .
  • Ion suppression : Matrix effects from phospholipids reduce ionization efficiency. Normalize signals using internal standards like deuterated lysine derivatives .
  • Quantitative thresholds : Hydroxylysine lipids may constitute <1% of total lipids. Enrich samples via solid-phase extraction (C18 columns) prior to analysis .

Q. How do hydroxylysine lipids compare functionally to ornithine lipids in bacterial stress adaptation?

Hydroxylysine lipids exhibit greater membrane fluidity under thermal stress due to hydroxylated fatty acids, which reduce phase transition temperatures. In contrast, ornithine lipids (OLs) with non-hydroxylated chains dominate in osmotic stress. Comparative lipidomics in Rhizobium tropici showed hydroxylysine lipids increase membrane permeability to protons under pH fluctuations, a trait absent in OLs .

Methodological Best Practices

  • Reproducibility : Follow Beilstein Journal guidelines for experimental reporting: document HPLC gradients, MS parameters, and NMR pulse sequences in supplementary materials .
  • Data validation : Cross-reference HRAM/MS findings with synthetic standards and published fragmentation libraries (e.g., Barrientos et al., 2014) .

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